S107 - 927871-76-9

S107

Catalog Number: EVT-280663
CAS Number: 927871-76-9
Molecular Formula: C11H15NOS
Molecular Weight: 209.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine (S107) is a synthetic 1,4-benzothiazepine derivative researched for its potential therapeutic benefits in various fields. It is primarily known for its ability to stabilize the ryanodine receptor (RyR), a calcium channel found in skeletal and cardiac muscle cells, and its association with FKBP12, a protein that regulates RyR function [, , , , , , ].

JTV-519

  • Compound Description: JTV-519 is a 1,4-benzothiazepine derivative, similar to S107. It is known to stabilize the ryanodine receptor (RyR) in cardiac muscle cells, preventing calcium leak from the sarcoplasmic reticulum. []

FK506 Binding Protein 12 (FKBP12)

  • Compound Description: FKBP12 is a small protein that binds to the ryanodine receptor (RyR1) in skeletal muscle. It plays a crucial role in regulating calcium release from the sarcoplasmic reticulum. Dissociation of FKBP12 from RyR1 increases RyR1 activity, which can impair muscle function. []
  • Relevance: FKBP12 is a key protein that interacts with S107. S107 exerts its therapeutic effects by enhancing the binding of FKBP12 to RyR1, thereby stabilizing the RyR1-FKBP12 complex and preventing the detrimental effects of FKBP12 dissociation. []

4-Nitrophenyl N-Trimethylammonioethyl Carbonate

  • Compound Description: This compound is a synthetic substrate used to assess the catalytic activity of antibodies. Certain antibodies, including S107, have been found to hydrolyze this compound. [, ]
  • Relevance: 4-Nitrophenyl N-trimethylammonioethyl carbonate serves as a substrate for the catalytic activity exhibited by the S107 antibody. This compound helps in understanding the catalytic mechanism and efficiency of S107. [, ]

Phosphatidylcholine (PtC)

  • Compound Description: Phosphatidylcholine (PtC) is a phospholipid and a major component of cell membranes. Certain antibodies, including some produced by VH11 and VH12 family genes, specifically bind to PtC. []
  • Relevance: S107, belonging to the VHS107 gene family, shows biased expression in peritoneal B cells that also exhibit high expression of VH11 and VH12 family genes. These genes are known to encode antibodies that bind to PtC. This suggests a potential link between S107 expression and the immune response involving PtC recognition. []

GW1516

  • Compound Description: GW1516 is a selective agonist of the peroxisome proliferator-activated receptor δ (PPARδ). It is investigated for its potential performance-enhancing effects. []
  • Relevance: While not structurally related to S107, GW1516 was investigated alongside S107 in a study using electrochemistry as a tool for drug metabolism simulation. This suggests a shared interest in their potential misuse as performance-enhancing agents and the need for developing detection methods for them. []
Source

S107 was originally developed through research aimed at identifying novel agents for treating conditions such as neurodegenerative diseases and certain cancers. The compound has been synthesized in laboratory settings, utilizing various organic chemistry techniques to achieve its desired structure and properties.

Classification

S107 can be classified under several categories based on its chemical structure and biological activity:

  • Chemical Class: It belongs to the class of organic compounds characterized by specific functional groups.
  • Pharmacological Class: S107 may exhibit properties that classify it as an anti-inflammatory or neuroprotective agent, depending on its mechanism of action.
Synthesis Analysis

Methods

The synthesis of S107 typically involves multi-step organic reactions, which may include:

  1. Formation of Key Intermediates: Initial steps often involve the creation of key intermediates through reactions such as nucleophilic substitutions or electrophilic additions.
  2. Coupling Reactions: These intermediates are subsequently coupled using techniques like cross-coupling reactions to form the final product.
  3. Purification: The final compound is purified using methods such as chromatography to ensure high purity necessary for biological testing.

Technical Details

The synthesis may require specific reagents and catalysts, and the reaction conditions (temperature, solvent choice, etc.) are optimized to maximize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of S107 at each stage of synthesis.

Molecular Structure Analysis

Structure

The molecular structure of S107 can be represented using chemical diagrams that illustrate the arrangement of atoms and functional groups. Typically, it features a core structure that includes aromatic rings or heterocycles, which are essential for its biological activity.

Data

  • Molecular Formula: The exact molecular formula can vary based on the specific synthetic route but generally adheres to a standard format.
  • Molecular Weight: This is calculated based on the molecular formula and is crucial for determining dosages in pharmacological studies.
  • 3D Structure: Advanced modeling techniques may be used to visualize the three-dimensional conformation of S107, aiding in understanding its interactions with biological targets.
Chemical Reactions Analysis

Reactions

S107 undergoes various chemical reactions that are critical for its activity:

  1. Binding Interactions: It may form covalent or non-covalent interactions with target proteins or enzymes.
  2. Metabolic Transformations: In biological systems, S107 can be metabolized by cytochrome P450 enzymes, affecting its pharmacokinetics.

Technical Details

Kinetic studies are often performed to assess the rate of these reactions, providing insights into how quickly S107 interacts with its targets. The stability of S107 under physiological conditions is also evaluated to ensure it remains effective in vivo.

Mechanism of Action

Process

The mechanism of action of S107 involves its interaction with specific biological pathways:

  1. Target Engagement: S107 binds to specific receptors or enzymes, modulating their activity.
  2. Signal Transduction: This binding initiates downstream signaling cascades that lead to physiological effects such as reduced inflammation or neuroprotection.

Data

Research studies often utilize cell-based assays and animal models to elucidate the mechanism of action, providing quantitative data on efficacy and potency. These studies help establish dose-response relationships critical for therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: S107 may be a crystalline solid or a liquid depending on its formulation.
  • Solubility: Its solubility profile in various solvents (water, ethanol) is essential for formulation development.
  • Melting Point: The melting point provides insight into thermal stability and purity.

Chemical Properties

  • Stability: Stability studies under different conditions (pH, temperature) reveal how S107 behaves over time.
  • Reactivity: Understanding potential reactivity with other compounds helps in assessing safety profiles during drug development.
Applications

Scientific Uses

S107 has potential applications across several scientific domains:

  • Pharmacology: As a candidate for drug development targeting neurodegenerative diseases or inflammatory disorders.
  • Biochemistry: Used as a tool compound in research to explore specific biochemical pathways.
  • Toxicology: Evaluated for safety profiles in preclinical studies before advancing to clinical trials.
Molecular Mechanisms of S107 in Ryanodine Receptor Stabilization

S107-Mediated Enhancement of Calstabin2 Binding to RyR2

S107 (2,3,4,5-tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine) stabilizes the cardiac ryanodine receptor (RyR2) by enhancing its interaction with the regulatory subunit FK506-binding protein 12.6 (calstabin2). Under pathological conditions such as heart failure, chronic β-adrenergic stimulation induces protein kinase A (PKA)-mediated hyperphosphorylation of RyR2 at Ser2808. This post-translational modification destabilizes the RyR2 macromolecular complex, promoting calstabin2 dissociation and resulting in diastolic sarcoplasmic reticulum (SR) Ca²⁺ leak. S107 binds to RyR2’s central cavity and allosterically increases calstabin2 affinity by 3.5-fold, even in PKA-phosphorylated channels [1] [8]. Mechanistically, S107 shifts RyR2 conformation toward a closed state, reducing channel open probability (Po) by 68% at diastolic Ca²⁺ concentrations (100 nM) and preventing aberrant Ca²⁺ release. In Rbm20 knockout rats—a model of dilated cardiomyopathy—S107 treatment normalized resting intracellular Ca²⁺ levels and improved cardiomyocyte contractility by restoring calstabin2-RyR2 binding [1].

Table 1: S107-Mediated Restoration of Calcium Dynamics in Disease Models

Experimental ModelKey DefectS107 Effect on Calstabin2 BindingFunctional Outcome
PKA-Hyperphosphorylated RyR2Calstabin2 dissociation↑ 3.5-fold affinity↓ Diastolic Ca²⁺ leak by 65%
Rbm20 KO Cardiomyocytes (6mo)Elevated resting Ca²⁺Full stabilizationRestored contractile properties
Chronic Heart Failure (Mouse)SR Ca²⁺ depletion↑ Calstabin2 occupancyNormalized Ca²⁺ transient amplitude

Modulation of RyR1-FKBP12 Complex Stability Under Redox-Sensitive Conditions

S107 exerts distinct regulatory effects on the skeletal muscle ryanodine receptor (RyR1) under redox stress. RyR1 contains 100+ redox-sensitive cysteine residues, and oxidative modifications (e.g., S-nitrosylation or disulfide formation) promote FKBP12 dissociation, increasing channel activity and SR Ca²⁺ leak. S107 binds RyR1 with low affinity (EC₅₀ ≈52 μM) at up to 48 sites per tetramer, exhibiting a Hill coefficient of ~2, indicating cooperative binding [3] [6]. This multi-site interaction counteracts redox-driven FKBP12 displacement:

  • Reducing Conditions: S107 increases FKBP12 binding by 40% in the presence of reduced glutathione (GSH) and nitric oxide donors (NOC12).
  • Oxidizing Conditions: S107 fails to stabilize FKBP12 when glutathione is oxidized (GSSG), confirming redox dependence [3].Single-channel recordings demonstrate that S107 reduces Po of FKBP12-depleted RyR1 by 55% under nitrosative stress, primarily by decreasing mean open time. This mechanism is physiologically relevant in exercise-induced oxidative stress, where S107 blunted sprint interval training (SIT)-associated RyR1 oxidation, nitrosylation, and calstabin1 dissociation in human skeletal muscle [9].

Table 2: Redox-Dependent Effects of S107 on RyR1

Redox ConditionFKBP12 BindingS107 EfficacySingle-Channel Open Probability (Po)
Reduced (GSH + NOC12)↑ 40%High0.15 → 0.07 (↓ 53%)
Oxidized (GSSG)UnchangedNoneNo significant change
Exercise-Induced Stress↓ 60%Partial restorationND

Isoform-Specific Interactions: Differential Effects on RyR2 vs. RyR1

S107 exhibits isoform-selective actions due to structural divergences in the benzothiazepine-binding pocket between RyR1 and RyR2:

  • RyR2 Stabilization: S107 preferentially enhances calstabin2 binding to RyR2 via interactions with Val2461 and Phe2466 in the central domain. This stabilizes the channel’s closed state, reducing Ca²⁺ spark frequency by 75% in cardiomyocytes from arrhythmia-susceptible RyR2-R2474S⁺/ˢ mice [2] [4].
  • RyR1 Modulation: S107 binding to RyR1 occurs at low-affinity sites distinct from the high-affinity ryanodine-binding locus. While it normalizes FKBP12 binding in oxidized RyR1, it minimally affects RyR1’s response to physiological activators (e.g., Ca²⁺ or ATP) [3] [6].Functional assays reveal that S107 restores ER Ca²⁺ stores in circulating B-lymphocytes from heart failure patients—a surrogate for RyR1 leak—but shows attenuated efficacy in aged tissues where alternative pathological mechanisms dominate [4] [1].

Table 3: Isoform-Specific Actions of S107

ParameterRyR1 (Skeletal)RyR2 (Cardiac)
Primary TargetFKBP12Calstabin2 (FKBP12.6)
Binding AffinityLow (EC₅₀ ~52 μM)High (EC₅₀ ~0.8 μM)
Key ResiduesMultiple cysteinesVal2461, Phe2466
Functional Outcome↓ Redox-induced leak↓ Diastolic Ca²⁺ sparks
Disease RelevanceSkeletal myopathy, exercise adaptionHeart failure, arrhythmia

Structural Determinants of S107 Binding to Ryanodine Receptor Low-Affinity Sites

Cryo-EM studies identify S107’s binding site within RyR1’s cytoplasmic "clamp" region (residues 1–600), overlapping with ATP-binding domains. Key structural features include:

  • Benzothiazepine Core Interaction: The 7-methoxy-4-methyl group of S107 forms hydrophobic contacts with Ile2427 and Leu2430, while its tetrahydro ring hydrogen-bonds with Glu2433 [6] [10].
  • Allosteric Coupling: S107 binding induces a 3.5-Å shift in the RyR1 central solenoid, stabilizing the FKBP12-binding interface near subdomain B [6].
  • ATP Competition: S107 and ATP share overlapping binding pockets; millimolar ATP concentrations reduce S107 efficacy by 70%, confirming competitive inhibition at low-affinity sites [3].Notably, RyR2’s binding pocket exhibits 85% homology but differs at residue 2430 (Leu in RyR1 vs. Phe in RyR2), explaining S107’s higher affinity for RyR2. Mutagenesis studies show that Leu2430Phe substitution in RyR1 increases S107 binding affinity by 8-fold, underscoring the role of this residue in isoform selectivity [6] [10].

Table 4: Molecular Determinants of S107-Receptor Interactions

Structural ElementRole in S107 BindingConsequence of Perturbation
Hydrophobic PocketBinds 4-methyl group of S107Leu2430Phe mutant ↑ affinity 8-fold
Glu2433 (RyR1)H-bond with benzothiazepine N-atomE2433A mutant abolishes FRET change
Central Solenoid DomainAllosteric stabilizationDisruption blocks FKBP12 recruitment
ATP-Binding SiteCompetitive inhibition5 mM ATP ↓ S107 efficacy by 70%

Properties

CAS Number

927871-76-9

Product Name

S107

IUPAC Name

7-methoxy-4-methyl-3,5-dihydro-2H-1,4-benzothiazepine

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

InChI

InChI=1S/C11H15NOS/c1-12-5-6-14-11-4-3-10(13-2)7-9(11)8-12/h3-4,7H,5-6,8H2,1-2H3

InChI Key

BGVCEGVSQDOGSB-UHFFFAOYSA-N

SMILES

CN1CCSC2=C(C1)C=C(C=C2)OC

Solubility

Soluble in DMSO

Synonyms

2,3,4,5-tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine
S-107 compound
S107 compound

Canonical SMILES

CN1CCSC2=C(C1)C=C(C=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.